CALP1 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H76F3N9O12 |

|---|---|

Molecular Weight |

956.1 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C40H75N9O10.C2HF3O2/c1-13-23(10)31(48-33(51)24(11)43-35(53)28(42)20(4)5)38(56)49-32(25(12)50)39(57)47-30(22(8)9)37(55)45-27(18-19(2)3)34(52)46-29(21(6)7)36(54)44-26(40(58)59)16-14-15-17-41;3-2(4,5)1(6)7/h19-32,50H,13-18,41-42H2,1-12H3,(H,43,53)(H,44,54)(H,45,55)(H,46,52)(H,47,57)(H,48,51)(H,49,56)(H,58,59);(H,6,7)/t23-,24-,25+,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |

InChI Key |

NEQKOMDEJDLJON-KIFCWDIHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

CALP1 TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

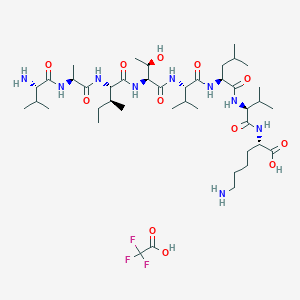

CALP1 TFA is a synthetic, cell-permeable octapeptide (H-Val-Ala-Ile-Thr-Val-Leu-Val-Lys-OH) supplied as a trifluoroacetate salt. It functions as a calmodulin (CaM) agonist, designed to mimic the structure of a Ca²⁺-binding EF-hand motif. By binding to calmodulin and other Ca²⁺-sensing proteins, this compound modulates their activity, leading to a range of downstream cellular effects. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Physicochemical Properties

| Property | Value |

| Sequence | VAITVLVK |

| Molecular Formula | C₄₀H₇₅N₉O₁₀ |

| Molecular Weight | 842.09 g/mol |

| Formulation | Trifluoroacetate (TFA) salt |

| Solubility | Soluble in water (up to 1 mg/ml) |

| Storage | Desiccate at -20°C |

Mechanism of Action

This compound acts as a Ca²⁺ mimetic by binding to the EF-hand motifs of calmodulin and other calcium-binding proteins. This binding induces a conformational change in the target protein, similar to that caused by Ca²⁺ binding, thereby activating or modulating its downstream effectors. A key target of this compound is calmodulin, a ubiquitous and highly conserved calcium sensor that plays a pivotal role in numerous cellular processes. By activating calmodulin, this compound can influence the activity of various enzymes, ion channels, and other proteins.

Quantitative Data

The biological activity of this compound has been characterized in several in vitro studies. The following table summarizes key quantitative data:

| Parameter | Value | Cell Type/System | Reference |

| Calmodulin Binding (Kd) | 88 µM | In vitro binding assay | [1] |

| Apoptosis Inhibition (IC₅₀) | 44.78 µM | Cultured rat neocortical neurons | [1] |

| Cytotoxicity Inhibition (IC₅₀) | 52.48 µM | Cultured rat neocortical neurons | [1] |

Experimental Protocols

Calmodulin Binding Assay

This protocol is based on the methods described by Villain et al. (2000) and is designed to determine the binding affinity of this compound for calmodulin.

Materials:

-

Recombinant human calmodulin

-

This compound

-

Binding buffer (e.g., 20 mM MOPS, 150 mM NaCl, pH 7.4)

-

Isothermal titration calorimeter (ITC)

Procedure:

-

Prepare a solution of calmodulin (e.g., 20 µM) in the binding buffer.

-

Prepare a solution of this compound (e.g., 200 µM) in the same binding buffer.

-

Degas both solutions to remove any dissolved gases.

-

Load the calmodulin solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters on the ITC instrument (e.g., temperature, injection volume, spacing between injections).

-

Initiate the titration experiment, injecting small aliquots of this compound into the calmodulin solution.

-

Record the heat changes associated with each injection.

-

Analyze the resulting data using the instrument's software to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the binding reaction.

Calcium Influx Assay

This protocol is a general method for measuring changes in intracellular calcium concentration and can be adapted from procedures used to assess the effects of agents on glutamate receptor channels and store-operated calcium entry.

Materials:

-

Cultured cells (e.g., rat neocortical neurons)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

Agonist to induce calcium influx (e.g., glutamate)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Plate cells in a multi-well plate suitable for fluorescence measurements.

-

Prepare a loading solution of the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

-

Remove the culture medium from the cells and wash with HBSS.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS containing the desired concentration of this compound to the cells and incubate for a predetermined time.

-

Measure the baseline fluorescence.

-

Add the agonist (e.g., glutamate) to induce calcium influx and immediately begin recording the fluorescence intensity over time.

-

Analyze the data to determine the effect of this compound on the agonist-induced calcium influx.

Apoptosis Assay (Annexin V Staining)

This protocol is a standard method for detecting apoptosis by flow cytometry, based on the externalization of phosphatidylserine.

Materials:

-

Cultured cells

-

Apoptosis-inducing agent (e.g., glutamate for neuronal cells)

-

This compound

-

Annexin V-FITC (or other fluorescent conjugate)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and treat with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound.

-

Incubate for the desired period (e.g., 24 hours).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways and Mechanisms of Action

Modulation of Calmodulin-Dependent Signaling

This compound, by acting as a calmodulin agonist, can influence a multitude of signaling pathways regulated by Ca²⁺/CaM. One prominent example is the activation of Ca²⁺/calmodulin-dependent phosphodiesterase (PDE1).

Inhibition of Glutamate Receptor-Mediated Calcium Influx

This compound has been shown to block calcium influx through glutamate receptor channels. This effect is likely mediated by the interaction of the CALP1-CaM complex with the intracellular domains of these receptors, leading to their inhibition.

Blockade of Store-Operated Calcium Entry (SOCE)

This compound can also interfere with store-operated calcium entry (SOCE), a critical mechanism for replenishing intracellular Ca²⁺ stores. This is likely achieved by the CALP1-CaM complex modulating the interaction between the ER Ca²⁺ sensor STIM1 and the plasma membrane Ca²⁺ channel Orai1.

Conclusion

This compound is a valuable research tool for investigating Ca²⁺- and calmodulin-mediated signaling pathways. Its ability to act as a CaM agonist and modulate calcium influx provides a means to dissect the complex roles of calcium signaling in various cellular processes, including neurotransmission, apoptosis, and cell proliferation. The provided protocols and pathway diagrams serve as a starting point for researchers and drug development professionals interested in utilizing this compound in their studies. As with any experimental system, optimization of the provided protocols for specific cell types and experimental conditions is recommended.

References

An In-depth Technical Guide to CALP1: A Synthetic Calcium-Like Peptide and Calmodulin Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CALP1, a synthetic, cell-permeable, octameric peptide. CALP1, with the sequence Val-Ala-Ile-Thr-Val-Leu-Val-Lys (VAITVLVK), functions primarily as a calmodulin (CaM) agonist by interacting with its EF-hand calcium-binding domains. This interaction triggers a range of downstream cellular effects, including the modulation of calcium channels and enzymatic activity. This document details the function, mechanism of action, and experimental applications of CALP1, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cell signaling, pharmacology, and drug development.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes. The effects of intracellular calcium are primarily mediated through calcium-binding proteins, with calmodulin (CaM) being a key sensor in eukaryotic cells. Upon binding to Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a multitude of target proteins, thereby transducing calcium signals into specific cellular responses.

CALP1 is a de novo designed, calcium-like peptide that mimics the effect of Ca²⁺ on calmodulin. Its design is based on the EF-hand motif, a common Ca²⁺-binding domain. This synthetic peptide has proven to be a valuable tool for investigating Ca²⁺/CaM-dependent signaling pathways and for exploring potential therapeutic interventions in various pathological conditions.

Physicochemical Properties and Synthesis

CALP1 is a linear octapeptide with the following characteristics:

| Property | Value |

| Sequence | H-Val-Ala-Ile-Thr-Val-Leu-Val-Lys-OH |

| One-Letter Code | VAITVLVK |

| Molecular Formula | C₄₀H₇₅N₉O₁₀ |

| Molecular Weight | 842.09 g/mol |

| CAS Number | 145224-99-3 |

| Solubility | Soluble in water to 1 mg/ml |

| Storage | Desiccate at -20°C |

Synthesis: CALP1 is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using high-performance liquid chromatography (HPLC).

Core Function: Calmodulin Agonism

The primary function of CALP1 is to act as a calmodulin agonist. It directly binds to the EF-hand Ca²⁺-binding sites of CaM, inducing a conformational change similar to that caused by calcium binding. This interaction allows the CALP1/CaM complex to activate downstream targets even in the absence of elevated intracellular calcium levels.

Quantitative Binding Data

| Parameter | Value | Target | Reference |

| Dissociation Constant (Kd) | 88 µM | Calmodulin (CaM) |

Signaling Pathways and Cellular Effects

The activation of calmodulin by CALP1 initiates several downstream signaling events.

Activation of Calmodulin-Dependent Enzymes

The CALP1/CaM complex is capable of activating CaM-dependent enzymes. A key example is the activation of phosphodiesterase (PDE).

Modulation of Calcium Channels

CALP1 has been shown to inhibit Ca²⁺ influx through various calcium channels, not by direct pore blockage, but by targeting their regulatory mechanisms.

-

NMDA Receptor Channels: CALP1 inhibits Ca²⁺ influx through N-methyl-D-aspartate (NMDA) receptor channels.

-

Store-Operated Calcium Channels: The peptide also blocks store-operated nonselective cation channels.

This inhibitory action on calcium influx contributes to its observed cytoprotective and anti-apoptotic effects.

Anti-inflammatory and Immunomodulatory Effects

-

Inhibition of Mast Cell Adhesion: CALP1 inhibits the Very Late Antigen-5 (VLA-5)-mediated adhesion of mast cells to fibronectin in vitro.

-

Attenuation of Inflammatory Cell Influx: In a guinea pig model of allergic asthma, CALP1 pretreatment was shown to attenuate the influx of inflammatory cells into the lungs.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for CALP1's biological activities.

| Activity | IC₅₀ / Kd | Cell/System | Reference |

| Calmodulin Binding | Kd = 88 µM | In vitro | |

| Inhibition of Excitatory Cytotoxicity | IC₅₀ = 52.48 µM | Cultured rat neocortical neurons | |

| Inhibition of Apoptosis | IC₅₀ = 44.78 µM | Cultured rat neocortical neurons | |

| Inhibition of Apoptosis | IC₅₀ = 52 µM | - | |

| Inhibition of Stains-all binding to CaM | IC₅₀ = 2-3 µM (by Ca²⁺ for comparison) | In vitro |

Detailed Experimental Protocols

Phosphodiesterase (PDE) Activation Assay

This assay measures the ability of the CALP1/CaM complex to activate PDE in the absence of Ca²⁺.

Materials:

-

Calmodulin (CaM)

-

Phosphodiesterase (PDE1)

-

CALP1 peptide

-

Tris-HCl buffer

-

Magnesium acetate

-

Dithiothreitol (DTT)

-

Bovine serum albumin (BSA)

-

Cyclic adenosine monophosphate (cAMP)

-

[³H]cAMP

-

Crotalus atrox snake venom (contains 5'-nucleotidase)

-

Anion-exchange resin (e.g., Dowex)

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, magnesium acetate, DTT, and BSA.

-

Add CaM and PDE1 to the reaction mixture.

-

In separate reaction tubes, add either Ca²⁺ (positive control), EGTA (negative control), or varying concentrations of CALP1 in the presence of EGTA.

-

Initiate the reaction by adding a mixture of cAMP and [³H]cAMP.

-

Incubate the reaction at 30°C for a defined period.

-

Terminate the reaction by boiling.

-

Add Crotalus atrox snake venom and incubate to convert the resulting 5'-AMP to adenosine.

-

Separate the [³H]adenosine product from the unreacted [³H]cAMP using an anion-exchange resin column.

-

Quantify the [³H]adenosine by liquid scintillation counting.

-

Calculate PDE activity as the amount of cAMP hydrolyzed per unit time.

Calcium Influx Assay

This assay is used to determine the effect of CALP1 on Ca²⁺ influx in cultured cells, such as neurons.

Materials:

-

Cultured cells (e.g., rat neocortical neurons)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Balanced salt solution (BSS)

-

Agonist to induce calcium influx (e.g., glutamate for NMDA receptors)

-

CALP1 peptide

-

Fluorescence plate reader or microscope with a ratiometric imaging system

Protocol:

-

Culture the cells on appropriate plates or coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in BSS, often with Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells to allow for de-esterification of the dye.

-

Wash the cells with BSS to remove excess dye.

-

Pre-incubate the cells with varying concentrations of CALP1 or a vehicle control.

-

Measure the baseline fluorescence.

-

Add the agonist (e.g., glutamate) to stimulate Ca²⁺ influx and record the change in fluorescence over time.

-

For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular Ca²⁺ concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is measured.

-

Analyze the data to determine the effect of CALP1 on the magnitude and kinetics of the Ca²⁺ influx.

Apoptosis Assay (e.g., using Annexin V/Propidium Iodide Staining)

This assay quantifies the anti-apoptotic effect of CALP1.

Materials:

-

Cultured cells

-

Apoptosis-inducing agent (e.g., glutamate for excitotoxicity-induced apoptosis)

-

CALP1 peptide

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Protocol:

-

Culture cells and treat them with the apoptosis-inducing agent in the presence or absence of varying concentrations of CALP1.

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Determine the IC₅₀ of CALP1 for the inhibition of apoptosis.

Conclusion

CALP1 is a synthetic octapeptide that serves as a potent research tool for the study of calmodulin-mediated signaling pathways. Its ability to act as a Ca²⁺ mimetic and activate CaM in a calcium-independent manner allows for the specific investigation of CaM's role in various cellular processes. The well-defined chemical properties, coupled with its demonstrated effects on enzymatic activity, ion channel modulation, and cellular responses like apoptosis and inflammation, make CALP1 a valuable compound for researchers in cell biology and pharmacology. The data and protocols presented in this guide provide a solid foundation for the design and execution of experiments utilizing this versatile peptide. Further research into the therapeutic potential of CALP1 and similar de novo designed peptides may open new avenues for drug development.

CALP1 TFA: A Technical Guide to a Potent Calmodulin Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CALP1 Trifluoroacetate (TFA) is a synthetic, cell-permeable, 8-residue peptide that acts as a potent calmodulin (CaM) agonist.[1] By binding to the EF-hand calcium-binding motifs of CaM, CALP1 TFA mimics the effect of calcium, inducing a conformational change in CaM that enables it to interact with and modulate the activity of a wide array of downstream target proteins. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a description of the key signaling pathways it influences.

Physicochemical Properties and Quantitative Data

This compound is a valuable tool for studying calcium signaling pathways. Its known quantitative parameters are summarized in the tables below.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Target/Effect | Reference |

| Kd | 88 µM | Calmodulin | [1] |

| IC50 | 44.78 µM | Apoptosis Inhibition | [1] |

| IC50 | 52.48 µM | Excitatory Cytotoxicity Inhibition |

Table 2: In Vitro Assay Concentrations

| Assay | Recommended this compound Concentration Range | Notes |

| Calmodulin Binding Assays | 10 - 200 µM | Concentration will vary depending on the specific assay and the concentration of calmodulin used. |

| Phosphodiesterase Activation | 1 - 100 µM | The EC50 for PDE activation has not been definitively reported and should be determined empirically. |

| Inhibition of Calcium Influx | 10 - 100 µM | Effective concentration may vary depending on the cell type and the specific calcium channel being studied. |

Mechanism of Action

This compound functions as a calmodulin agonist by directly binding to its calcium-binding sites. This interaction induces a conformational change in calmodulin, exposing hydrophobic domains that allow it to bind and activate a host of downstream effector proteins. This activation occurs even in the absence of elevated intracellular calcium levels, making this compound a powerful tool for dissecting calcium-independent calmodulin signaling.

One of the primary effects of this compound-activated calmodulin is the stimulation of CaM-dependent phosphodiesterase (PDE).[1] This enzyme is responsible for the hydrolysis of cyclic nucleotides like cAMP and cGMP, thereby playing a crucial role in regulating a wide range of cellular processes. Additionally, this compound has been shown to block calcium influx through glutamate receptor channels and store-operated nonselective cation channels.[1]

Key Signaling Pathways Modulated by this compound

As a calmodulin agonist, this compound influences numerous signaling cascades. The two primary pathways affected are the Calcineurin-NFAT and the CaMKII pathways.

Calcineurin-NFAT Signaling Pathway

Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase. Upon activation by the this compound-calmodulin complex, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors. This dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation into the nucleus, where it regulates the expression of genes involved in immune responses, cell development, and apoptosis.

References

An In-depth Technical Guide to the Effects of CALP1 TFA on Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺) signaling is a ubiquitous and versatile intracellular signaling mechanism that governs a myriad of cellular processes, from proliferation and differentiation to apoptosis. The fidelity of these signals is decoded by a host of calcium-binding proteins, among which calmodulin (CaM) stands out as a primary sensor and transducer. CALP1 TFA is a synthetic, cell-permeable peptide that acts as a calmodulin agonist. This technical guide provides a comprehensive overview of the known effects of this compound on calcium signaling pathways. It details its mechanism of action, summarizes available quantitative data, provides in-depth experimental protocols for studying its effects, and presents visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are interested in modulating calcium signaling through calmodulin.

Introduction to Calmodulin and its Role in Calcium Signaling

Calmodulin is a highly conserved, small, acidic protein that is ubiquitously expressed in eukaryotic cells.[1][2] It functions as a primary intracellular calcium sensor, translating fluctuations in cytosolic Ca²⁺ concentration into downstream cellular responses.[1] The calmodulin protein consists of two globular lobes, an N-lobe and a C-lobe, connected by a flexible central linker. Each lobe contains two EF-hand motifs, which are high-affinity binding sites for Ca²⁺.[1][2]

In its inactive, apo-calmodulin state (in the absence of Ca²⁺), the hydrophobic residues of the protein are largely buried.[1] Upon an increase in intracellular Ca²⁺ concentration, the binding of Ca²⁺ ions to the EF-hand motifs induces a significant conformational change in calmodulin, exposing its hydrophobic surfaces.[1][2] This Ca²⁺/CaM complex is then capable of interacting with and modulating the activity of a vast array of target proteins, including protein kinases, phosphatases, ion channels, and cyclic nucleotide phosphodiesterases.[3] This positions calmodulin as a central hub in the intricate network of calcium signaling pathways.

This compound: A Calmodulin Agonist

This compound is a commercially available, cell-permeable peptide that functions as a calmodulin agonist. It is designed to bind to the EF-hand/Ca²⁺-binding sites of calmodulin. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion for synthetic peptides that is generally considered biologically inert at the concentrations used for in vitro studies.

Mechanism of Action

The primary mechanism of action of this compound is to mimic the effects of a Ca²⁺-bound calmodulin, thereby acting as a CaM agonist. By binding to calmodulin, it can induce a conformational state that allows it to interact with and modulate CaM target proteins.

Based on available product information, the effects of this compound on calcium signaling are multifaceted:

-

Calmodulin-Dependent Phosphodiesterase (PDE) Activation: this compound has been shown to produce CaM-dependent activation of phosphodiesterase (likely PDE1). PDE1 is a key enzyme in the crosstalk between Ca²⁺ and cyclic nucleotide signaling pathways, as it hydrolyzes both cAMP and cGMP.[4][5]

-

Inhibition of Calcium Influx: Paradoxically for a CaM agonist, this compound is also reported to block calcium influx. This is likely due to its interaction with specific ion channels that are modulated by calmodulin. The reported targets include:

-

NMDA Receptors: These are glutamate-gated ion channels that are highly permeable to Ca²⁺ and play crucial roles in synaptic plasticity and excitotoxicity.

-

Store-Operated Calcium (SOC) Channels: These channels are activated in response to the depletion of intracellular Ca²⁺ stores in the endoplasmic reticulum and are a major pathway for Ca²⁺ entry in non-excitable cells.[6][7][8]

-

-

Inhibition of Apoptosis: By blocking Ca²⁺-mediated cytotoxicity, this compound can inhibit apoptosis. An IC₅₀ of 52 μM has been reported for this effect.

Quantitative Data on the Effects of this compound

Currently, there is a limited amount of publicly available quantitative data on the specific effects of this compound on calcium signaling parameters. The following table summarizes the available information.

| Parameter | Effect of this compound | Reported Value(s) | Cell System/Assay | Reference |

| Apoptosis Inhibition | Inhibition of Ca²⁺-mediated cytotoxicity and apoptosis | IC₅₀ = 52 μM | Not specified | |

| Calmodulin Binding | Binds to the EF-hand/Ca²⁺-binding site of calmodulin | - | In vitro | |

| Phosphodiesterase Activation | CaM-dependent activation | Not specified | In vitro | |

| NMDA Receptor Activity | Inhibition of Ca²⁺ influx | Not specified | Not specified | |

| Store-Operated Ca²⁺ Entry | Inhibition of Ca²⁺ influx | Not specified | Not specified |

Further research is required to generate more comprehensive quantitative data, such as dose-response curves for channel inhibition and enzyme activation in various cell types.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

The following diagram illustrates the key signaling pathways influenced by this compound.

Experimental Workflow for Assessing this compound Effects

The following diagram outlines a general workflow for characterizing the effects of this compound on intracellular calcium signaling.

Detailed Experimental Protocols

Measurement of Intracellular Calcium using Fluo-4 AM

This protocol provides a general guideline for measuring changes in intracellular Ca²⁺ concentration in cultured cells using the fluorescent indicator Fluo-4 AM.

Materials:

-

Fluo-4 AM (Acetoxymethyl ester)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic F-127

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to prevent dye extrusion)

-

Cultured cells on a suitable imaging plate (e.g., 96-well black wall, clear bottom plate)

-

Fluorescence microscope or plate reader with appropriate filters for FITC/GFP (Excitation ~490 nm, Emission ~515 nm)

Procedure:

-

Cell Plating: Plate cells in a suitable imaging plate and culture overnight to allow for adherence and recovery. The optimal cell density should be determined empirically for each cell line.[9][10]

-

Preparation of Loading Buffer: a. Prepare a stock solution of Fluo-4 AM in anhydrous DMSO (e.g., 1-5 mM). b. Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. c. On the day of the experiment, prepare the dye loading solution. For a final concentration of 4-5 µM Fluo-4 AM, dilute the stock solution in HBSS. To aid in dye solubilization, first mix the Fluo-4 AM stock with an equal volume of the Pluronic F-127 stock before diluting in the buffer.[11] d. If using, add Probenecid to the loading buffer at a final concentration of 1-2.5 mM.

-

Dye Loading: a. Remove the culture medium from the cells. b. Wash the cells once with HBSS. c. Add the Fluo-4 AM dye-loading solution to the cells (e.g., 100 µL per well for a 96-well plate).[9][12] d. Incubate the plate at 37°C for 30-60 minutes in a cell culture incubator.[9][12][13]

-

Washing: a. Remove the dye-loading solution. b. Wash the cells twice with HBSS to remove extracellular dye. c. Add fresh HBSS to the wells.

-

Measurement: a. Allow the cells to equilibrate at room temperature for 15-30 minutes. b. Acquire baseline fluorescence readings. c. Add this compound at the desired concentrations. d. Immediately begin recording fluorescence changes over time using a fluorescence microscope or plate reader.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

This protocol outlines the whole-cell patch-clamp technique to measure ion currents through NMDA receptors.

Materials:

-

Cultured neurons or brain slices

-

Borosilicate glass capillaries

-

Micropipette puller and fire-polisher

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope with appropriate optics

-

External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES, pH 7.4)

-

Internal (pipette) solution (e.g., containing CsF, CsOH, MgCl₂, CaCl₂, EGTA, HEPES, pH 7.4)[14]

-

Glutamate and Glycine (NMDA receptor co-agonists)

-

This compound

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 4-6 MΩ when filled with internal solution.[15] Fire-polish the tip to ensure a smooth surface for sealing.

-

Cell Preparation: Place the coverslip with cultured neurons or the brain slice into the recording chamber on the microscope stage and perfuse with external solution.

-

Obtaining a Gigaohm Seal: a. Fill the micropipette with internal solution and mount it on the micromanipulator. b. Apply positive pressure to the pipette and lower it into the bath. c. Approach a target neuron and gently press the pipette tip against the cell membrane. d. Release the positive pressure and apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: a. Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[16]

-

Recording NMDA Receptor Currents: a. Voltage-clamp the cell at a holding potential of -60 to -70 mV. b. Apply glutamate and glycine to the cell using a perfusion system to evoke NMDA receptor-mediated currents. c. Record the baseline currents. d. Perfuse the cell with a solution containing this compound for a defined period. e. Re-apply glutamate and glycine in the presence of this compound and record the resulting currents.

-

Data Analysis: Analyze the amplitude and kinetics of the NMDA receptor currents before and after the application of this compound to determine its inhibitory effect.

Assay for Calmodulin-Dependent Phosphodiesterase (PDE1) Activity

This protocol describes a method to measure the activity of Ca²⁺/CaM-stimulated PDE in cell lysates.

Materials:

-

Cultured cells or tissue homogenates

-

Lysis buffer (e.g., containing Tris-HCl, protease inhibitors)

-

Assay buffer (e.g., containing Tris-HCl, MgCl₂, CaCl₂)

-

Calmodulin

-

³H-cAMP or ³H-cGMP (substrate)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

-

This compound

Procedure:

-

Cell Lysis: a. Treat cells with or without this compound for the desired time. b. Wash cells with cold PBS and lyse them in a suitable lysis buffer on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

PDE Assay: a. The assay is typically performed in two steps. In the first step, PDE converts the cyclic nucleotide to its corresponding 5'-monophosphate. b. Set up reaction tubes containing assay buffer, a known amount of cell lysate, CaCl₂, and calmodulin. For the experimental group, also include this compound. c. Initiate the reaction by adding ³H-cAMP or ³H-cGMP. d. Incubate at 30°C for a defined period (e.g., 10-30 minutes). e. Stop the reaction by boiling the tubes for 1 minute.

-

Conversion to Adenosine/Guanosine: a. In the second step, the 5'-monophosphate is converted to adenosine or guanosine by snake venom nucleotidase. b. Add snake venom nucleotidase to the cooled tubes and incubate for another 10-20 minutes at 30°C.

-

Separation and Quantification: a. Apply the reaction mixture to an anion-exchange resin column. The unreacted charged substrate (³H-cAMP/cGMP) will bind to the resin, while the neutral product (³H-adenosine/guanosine) will pass through. b. Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed and express PDE activity as pmol of cyclic nucleotide hydrolyzed per minute per mg of protein. Compare the activity in the presence and absence of this compound to determine its activating effect.

Conclusion

This compound is a valuable research tool for investigating the role of calmodulin in calcium signaling. As a CaM agonist, it offers a means to probe the downstream effects of CaM activation. Its reported dual function as both an activator of CaM-dependent enzymes and an inhibitor of specific calcium channels highlights the complexity of CaM-mediated regulation. The experimental protocols provided in this guide offer a starting point for researchers to further elucidate the precise mechanisms and quantitative effects of this compound on calcium signaling dynamics in various cellular contexts. Further investigation is warranted to expand the quantitative data on its effects and to explore its potential as a therapeutic modulator of calcium-dependent pathways.

References

- 1. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calmodulin has the Potential to Function as a Ca2+-Dependent Adaptor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into the role of calcium in the allosteric regulation of the calmodulin-regulated death-associated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | Cam-PDE 1 activation [reactome.org]

- 6. Activation and regulation of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. physoc.org [physoc.org]

- 8. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. abcam.com [abcam.com]

- 11. interchim.fr [interchim.fr]

- 12. hellobio.com [hellobio.com]

- 13. ionbiosciences.com [ionbiosciences.com]

- 14. Patch-clamp recording and single-channel analysis [bio-protocol.org]

- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. docs.axolbio.com [docs.axolbio.com]

An In-depth Technical Guide to the Interaction of CALP1 TFA with Calmodulin's EF-Hand Motif

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding interaction between the synthetic peptide CALP1 (in its trifluoroacetate salt form) and the EF-hand calcium-binding motifs of calmodulin (CaM). CALP1 is a cell-permeable agonist of calmodulin that modulates downstream signaling pathways through direct interaction. This document details the quantitative binding affinity, offers in-depth experimental protocols for characterization of this interaction, and illustrates the pertinent signaling cascade. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to investigate and potentially exploit this molecular interaction for therapeutic purposes.

Introduction to CALP1 and Calmodulin

Calmodulin (CaM) is a highly conserved, ubiquitous calcium-binding protein that functions as a primary transducer of intracellular calcium signals in all eukaryotic cells. Its structure is characterized by a dumbbell shape with two globular domains (the N- and C-lobes), each containing two EF-hand motifs . The EF-hand is a helix-loop-helix structural motif that binds Ca²⁺ ions. Upon binding calcium, CaM undergoes a significant conformational change, exposing hydrophobic patches that enable it to interact with and regulate a multitude of target proteins, thereby controlling a wide array of cellular processes including metabolism, inflammation, apoptosis, and smooth muscle contraction.

CALP1 (Calcium-like Peptide 1) is an eight-residue synthetic peptide with the sequence Val-Ala-Ile-Thr-Val-Leu-Val-Lys (VAITVLVK). It is designed to be cell-permeable and acts as a calmodulin agonist by binding to the EF-hand/Ca²⁺-binding sites. The trifluoroacetate (TFA) salt of CALP1 is commonly used in research settings. By binding to CaM, CALP1 can induce a conformational state that mimics the calcium-bound form, leading to the activation of CaM-dependent enzymes, such as phosphodiesterase.

Quantitative Binding Data

The interaction between CALP1 TFA and calmodulin has been characterized quantitatively. The dissociation constant (Kd) provides a measure of the binding affinity between the two molecules.

| Interacting Molecules | Dissociation Constant (Kd) | Method of Determination |

| This compound and Calmodulin | 88 µM | Not specified in cited literature |

Table 1: Quantitative binding affinity of this compound to Calmodulin.[1]

This micromolar affinity indicates a moderately strong interaction, typical for many signaling protein-peptide interactions.

Experimental Protocols

To facilitate further research into the CALP1-calmodulin interaction, this section provides detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment. Given the 88 µM Kd of the CALP1-CaM interaction, the following protocol is recommended.

Objective: To determine the thermodynamic parameters of this compound binding to calmodulin.

Materials:

-

Purified calmodulin protein

-

Synthetic this compound peptide

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 7.5)

-

Degasser

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze both calmodulin and this compound against the same batch of ITC buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both the protein and the peptide solutions.

-

Degas both solutions for at least 10 minutes immediately prior to the experiment to prevent air bubbles.

-

-

ITC Instrument Setup:

-

Set the experimental temperature to 25°C.

-

Set the stirring speed to 750 rpm.

-

-

Loading the ITC:

-

In the sample cell (1.6 mL for a VP-ITC): Load calmodulin at a concentration of approximately 30 µM. This concentration is about one-third of the expected Kd, which is suitable for obtaining a complete binding isotherm for a micromolar interaction.

-

In the injection syringe (0.3 mL): Load this compound at a concentration of 600 µM. This is 20-fold higher than the calmodulin concentration, ensuring that saturation can be reached over the course of the titration.

-

-

Titration Parameters:

-

Set the injection volume to 6 µL per injection. This will allow for approximately 10-15 injections to reach a 1:1 molar ratio.

-

Set the spacing between injections to 150 seconds to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). For a small peptide like CALP1, immobilization of the larger calmodulin protein is generally recommended.

Objective: To determine the kinetics of this compound binding to calmodulin.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified calmodulin

-

Synthetic this compound peptide

-

Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4, supplemented with 1 mM CaCl₂)

-

Immobilization buffer (10 mM sodium acetate, pH 4.5)

Procedure:

-

Calmodulin Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject calmodulin (20-50 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of approximately 10,000 Resonance Units (RU).

-

Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound (e.g., ranging from 2 µM to 250 µM) in running buffer over the immobilized calmodulin surface at a flow rate of 30 µL/min.

-

Include a zero-concentration (buffer only) injection for double referencing.

-

Allow for an association phase of 180 seconds and a dissociation phase of 300 seconds.

-

-

Surface Regeneration:

-

If necessary, regenerate the sensor surface between CALP1 injections with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference surface signal and the buffer-only injection signal from the raw data.

-

Globally fit the processed sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and Kd.

-

Phosphodiesterase (PDE) Activity Assay

This assay measures the functional consequence of CALP1 binding to calmodulin, which is the activation of CaM-dependent phosphodiesterase.

Objective: To quantify the activation of phosphodiesterase by the CALP1-calmodulin complex.

Materials:

-

Purified CaM-dependent phosphodiesterase (e.g., PDE1)

-

Purified calmodulin

-

This compound

-

cAMP or cGMP substrate

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM CaCl₂)

-

PDE-Glo™ Phosphodiesterase Assay kit (Promega) or similar detection system

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer, phosphodiesterase, and calmodulin.

-

Prepare serial dilutions of this compound to be tested.

-

In a multi-well plate, add the reaction mixture and the different concentrations of this compound. Include a positive control (with CaM but no CALP1) and a negative control (without CaM).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the cAMP or cGMP substrate (final concentration typically 1-10 µM).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.

-

-

Termination and Detection:

-

Stop the reaction by adding a termination buffer containing a PDE inhibitor (e.g., IBMX), as provided in the assay kit.

-

Follow the manufacturer's instructions for the detection steps, which typically involve converting the remaining cAMP/cGMP into a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescence will be inversely proportional to the PDE activity.

-

Plot the PDE activity as a function of this compound concentration to determine the EC₅₀ (effective concentration for 50% activation).

-

Signaling Pathways and Experimental Workflows

Calmodulin-Dependent Phosphodiesterase Signaling Pathway

CALP1, by binding to calmodulin, activates CaM-dependent phosphodiesterase (PDE1). PDE1 hydrolyzes cyclic nucleotides (cAMP and cGMP), which are key second messengers in numerous signaling pathways. The activation of PDE1 by the CALP1-CaM complex leads to a decrease in intracellular cyclic nucleotide levels, thereby modulating downstream cellular responses.

Caption: CALP1-mediated activation of the Calmodulin-PDE signaling pathway.

Isothermal Titration Calorimetry (ITC) Experimental Workflow

The following diagram illustrates the key steps in conducting an ITC experiment to characterize the binding of this compound to calmodulin.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Surface Plasmon Resonance (SPR) Experimental Workflow

This diagram outlines the process for analyzing the CALP1-calmodulin interaction using SPR.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

The interaction between this compound and the EF-hand motifs of calmodulin represents a valuable model for studying peptide-mediated agonism of a key signaling protein. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further explore the nuances of this binding event and its downstream functional consequences. Understanding the molecular details of how small molecules like CALP1 can modulate calmodulin activity is crucial for the development of novel therapeutics targeting calcium signaling pathways.

References

role of CALP1 in apoptosis inhibition

An In-depth Technical Guide on the Role of Calpain-1 (CALP1) in the Inhibition of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calpain-1 (CALP1), a ubiquitously expressed calcium-dependent cysteine protease, is a critical modulator of numerous cellular processes. While often implicated in pro-apoptotic pathways, a growing body of evidence reveals a nuanced and context-dependent role for CALP1 in the inhibition of apoptosis. This technical guide delineates the specific mechanisms through which CALP1 exerts its anti-apoptotic effects, focusing on its interaction with key signaling cascades such as the caspase and NF-κB pathways. We provide a synthesis of quantitative data from key studies, detailed experimental protocols for assessing CALP1 activity and substrate cleavage, and visual diagrams of the core signaling pathways to facilitate a deeper understanding for researchers and drug development professionals exploring new therapeutic targets.

Introduction: The Dichotomous Role of Calpain-1 in Apoptosis

Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The execution of apoptosis is orchestrated by a complex network of proteins, primarily the caspase family of proteases. Calpain-1, activated by elevated intracellular calcium levels, participates in this network through limited proteolysis of a wide array of substrates.

While many studies focus on the pro-apoptotic functions of calpains—such as the cleavage of the pro-apoptotic protein Bax into a potent 18-kDa fragment that promotes cytochrome c release[1][2][3][4]—its role is not monolithic. The ultimate effect of CALP1 activation, whether pro- or anti-apoptotic, appears to depend on the specific cellular context, the nature of the apoptotic stimulus, and the availability of its various substrates. This guide focuses specifically on the less-publicized, yet therapeutically significant, anti-apoptotic functions of CALP1.

Mechanisms of CALP1-Mediated Apoptosis Inhibition

CALP1 can inhibit apoptosis through several distinct mechanisms, primarily by intervening in major pro-survival and pro-death signaling pathways.

Modulation of the NF-κB Survival Pathway

The Nuclear Factor kappa B (NF-κB) signaling pathway is a cornerstone of cellular survival, promoting the transcription of numerous anti-apoptotic genes. Its activity is tightly regulated by the inhibitor of κB (IκBα), which sequesters NF-κB in the cytoplasm. For NF-κB to become active, IκBα must be degraded. While the primary pathway for stimulus-induced IκBα degradation is via the proteasome, studies have shown that CALP1 provides a proteasome-independent mechanism for IκBα degradation under constitutive or resting conditions[5][6]. By degrading IκBα, CALP1 facilitates the translocation of NF-κB to the nucleus, thereby promoting the expression of survival genes and inhibiting apoptosis. This represents a direct anti-apoptotic function.

Direct Cleavage and Inactivation of Caspases

The relationship between calpains and caspases is complex, involving multiple points of crosstalk. In certain cellular contexts, CALP1 can directly cleave and inactivate specific caspases. For instance, studies have suggested that calpain can cleave and inactivate initiator caspases such as caspase-9, thereby preventing the activation of the downstream executioner caspase-3 and halting the apoptotic cascade[7]. In one study involving the anticancer drug taxol, CALP1 was shown to proteolyze caspase-3; inhibition of calpain in this context actually enhanced apoptosis, demonstrating a clear anti-apoptotic role for CALP1[8]. This suggests that in some scenarios, CALP1 acts as a brake on the caspase cascade.

Contradictory and Context-Dependent Roles

It is critical to acknowledge the conflicting reports on CALP1's function. The cleavage of Bax to a pro-apoptotic p18 fragment is a well-documented, pro-death event[1][2][3][4][9]. Similarly, CALP1 has been shown to degrade the X-linked inhibitor of apoptosis protein (XIAP), which would remove a key inhibitor of caspase-3 and thus promote cell death[10]. These pro-apoptotic roles underscore the importance of the cellular environment in dictating the functional outcome of CALP1 activation. The balance between pro- and anti-apoptotic substrate availability may be the ultimate determinant of the cell's fate.

Signaling Pathway Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways discussed.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies investigating the effects of calpain inhibition on apoptosis-related markers. Data has been extracted and consolidated for comparative purposes.

Table 1: Effect of Calpain Inhibitors on Apoptosis

| Cell Line / Model | Apoptotic Stimulus | Calpain Inhibitor | Observed Effect on Apoptosis | Reference |

|---|---|---|---|---|

| HL-60, A-549, etc. | Various Drugs | (Inhibition of Bax cleavage) | 25% to 35% reduction of drug-induced apoptosis | [3][11] |

| NIH3T3 Cells | Taxol | Calpain Inhibitor | Increased taxol-induced apoptosis | [8] |

| Rat Cortical Neurons | Glutamate | N-benzyloxylcarbonyl-Leu-Nle-aldehyde | Strong neuroprotection; prevention of apoptosis | [12] |

| Neutrophils | Spontaneous / Fas-induced | Pharmacological Inhibitor | Blocked mitochondrial release of cytochrome c and Smac |[13] |

Table 2: Calpain Substrate Cleavage Analysis

| Substrate | Cleavage Product(s) | Functional Consequence of Cleavage | Analytical Method | Reference |

|---|---|---|---|---|

| Bax | 18-kDa fragment (p18) | Pro-apoptotic ; promotes cytochrome c release | Western Blot | [1][2][3][4] |

| Fodrin (α-spectrin) | 145/150-kDa fragments | Marker of calpain activation; cytoskeletal breakdown | Western Blot | [14][15] |

| IκBα | Various fragments | Anti-apoptotic ; activation of NF-κB | Western Blot | [5][6][16] |

| Caspase-3 | Inactive fragments | Anti-apoptotic ; prevention of execution phase | Western Blot | [8] |

| Calpastatin | 20-50 kDa fragments | Indirect marker of in-vivo calpain activity | Western Blot |[17] |

Detailed Experimental Protocols

The following protocols are generalized methodologies for key experiments used to investigate the role of CALP1 in apoptosis.

Protocol 1: Fluorometric Calpain Activity Assay

This protocol is based on commercially available kits and measures the cleavage of a fluorogenic calpain substrate.

Materials:

-

Calpain Activity Assay Kit (e.g., Abcam ab65308, Sigma-Aldrich MAK228)[18][19]

-

Extraction Buffer (provided in kit)

-

10X Reaction Buffer (provided in kit)

-

Calpain Substrate (e.g., Ac-LLY-AFC, provided in kit)

-

Calpain Inhibitor (e.g., Calpeptin or Z-LLY-FMK, for negative control)

-

Treated and untreated cell pellets (1-2 x 10⁶ cells)

-

Microcentrifuge, ice, 37°C incubator

-

Fluorometer or fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)

Methodology:

-

Sample Preparation: a. Harvest 1-2 x 10⁶ cells for each condition (control, treated, treated + inhibitor) by centrifugation. b. Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer. c. Incubate on ice for 20 minutes, gently mixing by tapping the tube several times. d. Centrifuge at 10,000 x g for 1 minute at 4°C. e. Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. Keep on ice. f. Determine the protein concentration of the lysate using a compatible protein assay (e.g., Coomassie-based).

-

Assay Reaction: a. In a 96-well plate (black plates recommended), add 50-200 µg of protein from your cell lysate to a well. Adjust the final volume to 85 µL with Extraction Buffer. b. Prepare a negative control using lysate from treated cells plus 1 µL of Calpain Inhibitor. c. Prepare a positive control by adding 1-2 µL of Active Calpain (if provided) to 85 µL of Extraction Buffer. d. Add 10 µL of 10X Reaction Buffer to each well. e. Add 5 µL of Calpain Substrate to each well to start the reaction. f. Incubate the plate at 37°C for 1 hour, protected from light.

-

Data Acquisition: a. Measure the fluorescence in a plate reader with an excitation filter of 400 nm and an emission filter of 505 nm[18][19][20]. b. Calpain activity can be expressed as Relative Fluorescence Units (RFU) per microgram of protein. Compare the RFU values from treated samples to controls to determine the change in activity.

Protocol 2: Western Blot Analysis of CALP1 Substrate Cleavage

This protocol describes the detection of specific cleavage products (e.g., Bax p18, Fodrin 145/150 kDa) as an indicator of CALP1 activity.

Materials:

-

Cell lysates prepared as in Protocol 1.

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific to the target substrate (e.g., anti-Bax, anti-Fodrin, anti-IκBα).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Methodology:

-

Protein Separation: a. Mix a standardized amount of protein (e.g., 30-50 µg) from each lysate with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load samples onto an SDS-PAGE gel of appropriate acrylamide percentage and run until adequate separation is achieved.

-

Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm transfer efficiency using Ponceau S staining.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The antibody should recognize both the full-length and cleaved forms of the substrate. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

-

Detection and Analysis: a. Apply ECL substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities for the full-length substrate and its specific cleavage products. A decrease in the full-length protein and a corresponding increase in the cleavage product (e.g., the 18-kDa Bax fragment) indicates proteolytic activity[2][17][21][22].

Conclusion and Future Directions

The role of Calpain-1 in apoptosis is multifaceted. While its pro-apoptotic functions are well-established, its capacity to inhibit programmed cell death through mechanisms like NF-κB activation and direct caspase inactivation presents a compelling area for further research. This duality suggests that CALP1 acts as a critical regulatory node, where the cellular outcome is determined by a complex interplay of factors including the specific stimulus, calcium signal dynamics, and the local substrate environment. For drug development professionals, this complexity offers both challenges and opportunities. Targeting the specific anti-apoptotic functions of CALP1, or modulating its substrate specificity, could yield novel therapeutic strategies for diseases characterized by excessive apoptosis, such as neurodegenerative conditions, or for sensitizing cancer cells to pro-apoptotic therapies. Future research should focus on elucidating the precise conditions that favor the anti-apoptotic activities of CALP1 to fully harness its therapeutic potential.

References

- 1. N-terminal cleavage of bax by calpain generates a potent proapoptotic 18-kDa fragment that promotes bcl-2-independent cytochrome C release and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Cleavage of Bax to p18 Bax accelerates stress-induced apoptosis, and a cathepsin-like protease may rapidly degrade p18 Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Constitutive degradation of IκBα in human T lymphocytes is mediated by calpain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Constitutive degradation of IkappaBalpha in human T lymphocytes is mediated by calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Calpain inhibition stimulates caspase-dependent apoptosis induced by taxol in NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calpain and reactive oxygen species targets Bax for mitochondrial permeabilisation and caspase activation in zerumbone induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergetic effects of caspase 3 and mu-calpain in XIAP-breakdown upon focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cleavage of Bax to p 18 Bax accelerates stress-induced apoptosis , and a cathepsin-like protease may rapidly degrade p 18 Bax | Semantic Scholar [semanticscholar.org]

- 12. Inhibition of calpain and caspase-3 prevented apoptosis and preserved electrophysiological properties of voltage-gated and ligand-gated ion channels in rat primary cortical neurons exposed to glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calpain-1 regulates Bax and subsequent Smac-dependent caspase-3 activation in neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calpain Is a Major Cell Death Effector in Selective Striatal Degeneration Induced In Vivo by 3-Nitropropionate: Implications for Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. abcam.com [abcam.com]

- 20. biocat.com [biocat.com]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of calpain-3 protein in muscle biopsies of different muscular dystrophies from India - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Dual Mechanisms of Phosphodiesterase Activation: The Role of CALP1 TFA and Calpain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of cyclic nucleotide phosphodiesterases (PDEs) is a critical component of intracellular signaling, governing the spatial and temporal dynamics of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Dysregulation of PDE activity is implicated in a multitude of pathological conditions, making these enzymes attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of two distinct calcium-dependent mechanisms of PDE activation: direct agonism of calmodulin by the synthetic peptide CALP1 and proteolytic activation by the calcium-dependent protease, calpain.

CALP1 TFA is a commercially available, cell-permeable, synthetic octapeptide with the amino acid sequence Val-Ala-Ile-Thr-Val-Leu-Val-Lys (VAITVLVK). The "TFA" designation refers to trifluoroacetic acid, a counterion commonly used in the purification of synthetic peptides. CALP1 functions as a calmodulin (CaM) agonist , binding to the EF-hand/Ca2+-binding sites of CaM to induce a conformational change that subsequently activates CaM-dependent enzymes, including specific phosphodiesterase isoforms.

In parallel, this guide will examine the activation of PDEs through limited proteolysis by calpains . Calpains are a family of calcium-activated cysteine proteases that can modulate the function of their substrates through irreversible cleavage[1][2]. This mechanism represents an alternative, calmodulin-independent pathway for sustained PDE activation.

Understanding these dual pathways is crucial for researchers and drug development professionals aiming to modulate cyclic nucleotide signaling for therapeutic benefit.

Data Presentation

Quantitative Data for CALP1

| Parameter | Value | Biological Effect | Source |

| IC50 | 52 µM | Inhibition of Ca2+-mediated cytotoxicity and apoptosis |

For comparative purposes, a different natural peptide activator of CaM-dependent PDE has been reported with the following activity:

| Parameter | Value | Biological Effect | Source |

| IC50 (estimated) | 30 nM | Activation of cAMP hydrolysis by CaM-dependent PDE | [3] |

| Maximal Activation | 55-fold | Stimulation of cAMP hydrolysis | [3] |

Calpain-Mediated Cleavage of PDE1A2

Limited proteolysis of PDE isoforms by calpain results in a constitutively active enzyme, independent of calmodulin.

| Enzyme | Protease | Cleavage Site (PDE1A2) | Resulting Fragments | Effect on Activity | Source |

| PDE1A2 | m-calpain | Between Gln126 and Ala127 | 45-kDa catalytic fragment, 15-kDa fragment | Conversion to a totally calmodulin (CaM)-independent form | [4] |

Signaling Pathways

CALP1-Mediated Calmodulin-Dependent PDE Activation

CALP1 acts as a calcium-mimetic, binding to the EF-hand motifs of calmodulin. This binding induces a conformational change in calmodulin, enabling it to bind to and activate target proteins, including CaM-dependent phosphodiesterases (PDE1). The activation of PDE1 leads to the hydrolysis of cAMP and/or cGMP, thereby modulating downstream signaling events.

Calpain-Mediated Proteolytic Activation of PDE

Elevated intracellular calcium levels can activate calpain, a cysteine protease. Calpain can then cleave specific PDE isoforms, such as PDE1A2, at a site between the regulatory and catalytic domains[4][5]. This cleavage removes the autoinhibitory domain, resulting in a constitutively active PDE that is no longer dependent on calmodulin for its activity[4].

Experimental Protocols

In Vitro Phosphodiesterase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a general framework for measuring PDE activity[6].

Objective: To quantify the enzymatic activity of a phosphodiesterase in the presence of an activator (e.g., CALP1 and Calmodulin) or after proteolytic cleavage.

Principle: A non-fluorescent substrate is cleaved by PDE to produce a fluorescent product. The rate of fluorescence increase is directly proportional to the PDE activity.

Materials:

-

Purified PDE enzyme (e.g., PDE1A)

-

Purified Calmodulin

-

This compound

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Fluorometric PDE substrate (e.g., coumarin-based)

-

Fluorescence microplate reader (Ex/Em = 370/450 nm)

-

96-well black microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in sterile water (e.g., 1 mg/ml).

-

Prepare working solutions of PDE, Calmodulin, and CALP1 in PDE Assay Buffer at desired concentrations.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the components in the following order:

-

PDE Assay Buffer

-

Calmodulin solution

-

CALP1 solution (or vehicle control)

-

PDE enzyme solution

-

-

Include control wells:

-

No Enzyme Control: All components except the PDE enzyme.

-

Basal Activity Control: PDE and Calmodulin without CALP1.

-

Positive Control: PDE and Calmodulin with a known activator.

-

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the fluorometric PDE substrate to all wells.

-

-

Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Subtract the rate of the "No Enzyme Control" from all other readings.

-

Plot the PDE activity (rate) as a function of CALP1 concentration to determine parameters like EC50.

-

In Vitro Calpain Cleavage Assay

This protocol provides a method to assess the proteolytic cleavage of a target protein by calpain[7].

Objective: To determine if a specific PDE isoform is a substrate for calpain and to assess the effect of cleavage on its activity.

Materials:

-

Purified PDE enzyme

-

Recombinant m-calpain or µ-calpain

-

Calpain Activation Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM CaCl₂, 1 mM DTT)

-

Calpain Inhibitor (e.g., PD150606) for control reactions

-

SDS-PAGE gels and associated reagents

-

Coomassie blue stain or Western blot antibodies specific for the PDE

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

Purified PDE enzyme

-

Calpain Activation Buffer

-

Recombinant calpain

-

-

Prepare control reactions:

-

No Calpain Control: PDE enzyme in activation buffer without calpain.

-

Inhibitor Control: PDE enzyme, calpain, and a calpain inhibitor.

-

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 30, 60, 120 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the protein bands by Coomassie blue staining or perform a Western blot using a PDE-specific antibody.

-

The appearance of lower molecular weight bands in the calpain-treated sample, which are absent in the controls, indicates cleavage.

-

-

Functional Assay (Optional):

-

Run parallel cleavage reactions without adding SDS-PAGE loading buffer.

-

Use the reaction mixture from these tubes in a PDE activity assay (as described above) to determine if the cleaved PDE exhibits increased, calmodulin-independent activity.

-

Experimental Workflow Diagram

Conclusion

The activation of phosphodiesterases by the calmodulin agonist peptide CALP1 and through proteolytic cleavage by calpain represent two important, calcium-sensitive regulatory mechanisms. While CALP1-mediated activation is a reversible process dependent on the continuous presence of the agonist, calpain-mediated cleavage leads to a sustained, irreversible activation of the enzyme. A thorough understanding of these distinct pathways is essential for the development of novel therapeutic strategies that target the intricate interplay between calcium signaling and cyclic nucleotide metabolism. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to investigate these processes further.

References

- 1. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE1): review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new peptide (1150Da) selectively activates the calcium-calmodulin sensitive isoform of cyclic nucleotide phosphodiesterase from human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro generation of an active calmodulin-independent phosphodiesterase from brain calmodulin-dependent phosphodiesterase (PDE1A2) by m-calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. content.abcam.com [content.abcam.com]

- 7. researchgate.net [researchgate.net]

CALP1 TFA: A Technical Guide to Structure, Sequence, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

CALP1 is a synthetic, cell-permeable octapeptide that acts as a calmodulin (CaM) agonist.[1] By mimicking the action of calcium, CALP1 can bind to the EF-hand motifs of calmodulin, inducing a conformational change that subsequently modulates the activity of various downstream effector proteins.[1] This technical guide provides a comprehensive overview of the structure, sequence, and properties of CALP1, with a focus on its trifluoroacetic acid (TFA) salt form. Detailed experimental protocols for its characterization and a summary of its role in cellular signaling are also presented.

It is critical to distinguish CALP1, the calmodulin-binding peptide, from Calpain-1, a calcium-dependent cysteine protease. These are distinct molecules with different structures and functions. This document pertains exclusively to the CALP1 peptide.

Structure and Sequence

The primary structure of CALP1 is a linear sequence of eight amino acids.

CALP1 is typically supplied as a trifluoroacetate (TFA) salt, a common counterion resulting from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] The presence of TFA can affect the net weight and solubility of the peptide.[1]

Quantitative Data Summary

| Property | Value | Reference |

| Amino Acid Sequence | VAITVLVK | [1] |

| Molecular Weight (Free Peptide) | 842.09 g/mol | [1] |

| Molecular Formula (Free Peptide) | C₄₀H₇₅N₉O₁₀ | [1] |

| Purity (typical) | >97% | [1] |

| IC₅₀ (Cytotoxicity and Apoptosis Inhibition) | 52 µM | |

| Solubility | Soluble to 1 mg/ml in water | |

| Storage | Desiccate at -20°C |

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and characterization of CALP1 TFA, as well as a functional assay to determine its activity.

Solid-Phase Peptide Synthesis (SPPS) of CALP1

This protocol is a general procedure for the Fmoc-based solid-phase synthesis of the CALP1 peptide.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH, Fmoc-Leu-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound lysine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (Fmoc-Val-OH) by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the CALP1 sequence (Leu, Val, Thr, Ile, Ala, Val).

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC

Equipment and Reagents:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude CALP1 peptide dissolved in a minimal amount of Mobile Phase A

Procedure:

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

-

Sample Injection: Inject the dissolved crude CALP1 peptide onto the column.

-

Gradient Elution: Apply a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% over 60 minutes) to elute the peptide.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance at 214 nm and 280 nm.

-